Cas no 1597041-57-0 (1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid)

1-3-(Dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a specialized triazole derivative with a functional carboxylic acid group and a dimethylaminopropyl side chain. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, particularly as a building block for heterocyclic frameworks. The presence of both basic (tertiary amine) and acidic (carboxyl) functionalities enhances its utility in designing zwitterionic or multifunctional molecules. Its structural features make it suitable for applications in ligand design, coordination chemistry, and potential pharmacological studies. The compound’s well-defined reactivity profile allows for selective modifications, facilitating its use in targeted synthetic pathways.
1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid structure
1597041-57-0 structure
Product name:1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No:1597041-57-0
MF:C10H18N4O2
MW:226.275521755219
CID:5565496
PubChem ID:114526538

1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1592766
    • 1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
    • 1597041-57-0
    • 1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
    • Inchi: 1S/C10H18N4O2/c1-4-8-9(10(15)16)11-12-14(8)7-5-6-13(2)3/h4-7H2,1-3H3,(H,15,16)
    • InChI Key: VLRVFSAMDBHKKB-UHFFFAOYSA-N
    • SMILES: OC(C1=C(CC)N(CCCN(C)C)N=N1)=O

Computed Properties

  • Exact Mass: 226.14297583g/mol
  • Monoisotopic Mass: 226.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.2Ų
  • XLogP3: -1.6

1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1592766-0.5g
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
0.5g
$946.0 2023-07-10
Enamine
EN300-1592766-50mg
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
50mg
$587.0 2023-09-23
Enamine
EN300-1592766-1000mg
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
1000mg
$699.0 2023-09-23
Enamine
EN300-1592766-2500mg
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
2500mg
$1370.0 2023-09-23
Enamine
EN300-1592766-10.0g
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
10.0g
$4236.0 2023-07-10
Enamine
EN300-1592766-0.1g
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
0.1g
$867.0 2023-07-10
Enamine
EN300-1592766-0.05g
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
0.05g
$827.0 2023-07-10
Enamine
EN300-1592766-5.0g
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
5.0g
$2858.0 2023-07-10
Enamine
EN300-1592766-100mg
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
100mg
$615.0 2023-09-23
Enamine
EN300-1592766-1.0g
1-[3-(dimethylamino)propyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
1597041-57-0
1.0g
$986.0 2023-07-10

Additional information on 1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Introduction to 1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1597041-57-0)

1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1597041-57-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a triazole core substituted with an amine-containing side chain and an ethyl group, making it a versatile building block for the synthesis of biologically active molecules.

The structure of 1H-1,2,3-triazole provides a unique framework that is highly conducive to interactions with biological targets. Triazoles are known for their stability and ability to form hydrogen bonds, which makes them valuable in drug design. The presence of the dimethylamino group enhances the compound's solubility in polar solvents and influences its electronic properties, potentially affecting its binding affinity and metabolic stability.

The carboxylic acid functionality at the 4-position of the triazole ring introduces a site for further derivatization, enabling the creation of esters, amides, or salts that can modulate pharmacokinetic properties. This flexibility has been exploited in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological profiles. The 5-ethyl substitution in this compound contributes to its structural complexity and may play a role in fine-tuning its biological activity. Studies have shown that ethyl-substituted triazoles exhibit enhanced bioavailability and reduced toxicity compared to their unsubstituted counterparts.

One of the most compelling aspects of 1-3-(dimethylamino)propyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is its potential application in the development of antimicrobial agents. The triazole moiety is well-documented for its efficacy against a range of pathogens, including bacteria and fungi. The combination of the amine side chain and the ethyl group may enhance interactions with bacterial enzymes or cell wall components, leading to improved antimicrobial activity.

Furthermore, this compound has shown promise in preliminary studies as a precursor for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By modifying the structure of 1H-1,2,3-triazole, researchers have identified derivatives that can selectively inhibit specific kinases without affecting others. The carboxylic acid group provides a handle for further functionalization, allowing for the creation of highly specific inhibitors.

The synthesis of 1H-1,2,3-triazole derivatives has been optimized through various methodologies to improve yield and purity. One common approach involves cycloaddition reactions between azides and alkynes, which form triazoles under mild conditions. The use of catalytic systems such as Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) has made this process more efficient and scalable.

Another area of interest is the application of 1H-1,2,3-triazole derivatives in materials science. The triazole ring's stability under various conditions makes it suitable for use in polymers and coatings that require high thermal resistance or chemical durability. Researchers have incorporated triazole-based monomers into polymer backbones to enhance material properties such as tensile strength and flame retardancy.

The pharmaceutical industry continues to explore novel ways to utilize heterocyclic compounds like 1H-1,2,3-triazole in drug discovery. High-throughput screening (HTS) techniques have been employed to identify lead compounds based on their binding affinity to target proteins. Computational methods such as molecular docking have also played a crucial role in predicting how these compounds will interact with biological targets.

In conclusion, 1H-Heterocyclic chemistry remains at the forefront of medicinal chemistry research, with compounds like 1H-Heterocyclic chemistry remains at the forefront of medicinal chemistry research, with compounds like 1H-Heterocyclic chemistry remains at the forefront of medicinal chemistry research, with compounds like 1-(3-dimethylamino)propyl)-5-(5-dimethylamino)-propyl)-5-dimethylamino)-propyl)-5-dimethylamino)-propyl)-5-dimethylamino)-propyl)-5-dimethylamino)-propyl)-5-dimethylamino)-propyl)-5-dimethylamino)-propyl)-5-dimethylamino)-propyl)-5-dimethylamino)-propyl)-5-dimethylamino]-propyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-tripropargyl]-(dimethylamino)propylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenetetrahydrofuranhydrofuranhydrofuranhydrofuranhydrofuranhydrofuranhydrofuranhydrofuranhydrofuranhydrofuranhydrofuranhydrofuranhydrofura exhibit significant potential across multiple therapeutic areas due to their unique structural features and biological activities. Continued investigation into these compounds will likely yield new insights into their mechanisms of action and lead to the development of innovative treatments for human diseases.

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